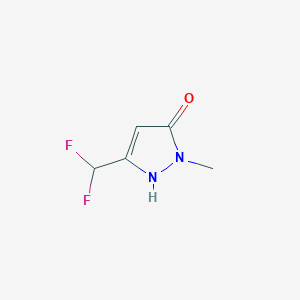

3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

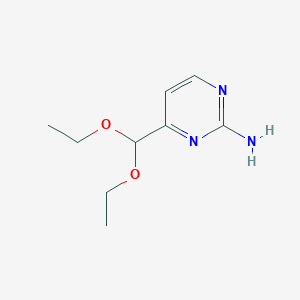

“3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol” is a chemical compound with the molecular formula C6H6F2N2O2 . It is related to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and (3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)boronic acid .

Chemical Reactions Analysis

Chemoselective catalytic hydrodefluorination of trifluoromethylalkenes towards mono-/gem-di-fluoroalkenes under metal-free conditions has been reported . Fluorine atoms can also be incorporated through fluorination or fluoroalkylation, which introduces a trifluoromethyl (CF3), difluoromethyl (CF2H) or monofluoromethyl (CH2F) group .

Applications De Recherche Scientifique

- Field : Organic Chemistry

- Application : Difluoromethylation is important due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are the core moieties of various biologically and pharmacologically active ingredients .

- Method : The process involves the use of a radical process for the construction of difluoromethyl substituted scaffolds .

- Results : This method has been a highly intriguing research topic, and substantial progress has been made in the past decades .

- Field : Pharmaceutical Chemistry

- Application : The CF2H moiety has significant potential utility in drug design and discovery, and the incorporation of CF2H into biologically active molecules represents an important and efficient strategy for seeking lead compounds and drug candidates .

- Method : In the presence of 3 mol% of photocatalyst and S-(difluoromethyl)sulfonium salt as difluoromethyl radical sources, a wide range of quinoxalin-2-ones readily underwent a visible-light redox-catalyzed difluoromethylation reaction .

- Results : This method led to the delivery of structurally diverse 3-difluoromethyl-quinoxalin-2-ones .

Difluoromethylation of Heterocycles

Difluoromethylation of Quinoxalin-2-ones

- Late-stage Difluoromethylation

- Field : Agrochemical Industry

- Application : The successful difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one is of interest considering that 3-(difluoromethyl)-1-methyl-1H-pyrazole is a motif important to the agrochemical industry .

- Method : The method involves the late-stage difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one .

- Results : This method has been successful and is of interest to the agrochemical industry .

Safety And Hazards

Propriétés

IUPAC Name |

5-(difluoromethyl)-2-methyl-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2N2O/c1-9-4(10)2-3(8-9)5(6)7/h2,5,8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEIPKLIIXBPVCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(N1)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562192 |

Source

|

| Record name | 5-(Difluoromethyl)-2-methyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol | |

CAS RN |

129922-58-3 |

Source

|

| Record name | 5-(Difluoromethyl)-2-methyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B177674.png)

![tert-Butyl 1-methyl-2-oxo-1,2-dihydro-3H-imidazo[4,5-b]pyridine-3-carboxylate](/img/structure/B177683.png)

![2,3,4,5-Tetrahydro-N,N-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-1-benzazepin-5-amine](/img/structure/B177704.png)